molecular formula C19H40N2O B12521277 2-(2-Tetradecylimidazolidin-1-yl)ethan-1-ol CAS No. 683793-83-1

2-(2-Tetradecylimidazolidin-1-yl)ethan-1-ol

Cat. No.: B12521277
CAS No.: 683793-83-1
M. Wt: 312.5 g/mol
InChI Key: FICBHHPQTDLYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Tetradecylimidazolidin-1-yl)ethan-1-ol is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a long tetradecyl chain attached to the imidazolidinone ring, which imparts unique properties to the molecule. It is used in various scientific research applications due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tetradecylimidazolidin-1-yl)ethan-1-ol typically involves the reaction of 2-(2-aminoethyl)aminoethanol with tetradecyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-(2-aminoethyl)aminoethanol+tetradecyl isocyanateThis compound\text{2-(2-aminoethyl)aminoethanol} + \text{tetradecyl isocyanate} \rightarrow \text{this compound} 2-(2-aminoethyl)aminoethanol+tetradecyl isocyanate→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Tetradecylimidazolidin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while substitution reactions can produce a variety of substituted imidazolidinones.

Scientific Research Applications

2-(2-Tetradecylimidazolidin-1-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Tetradecylimidazolidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-1-yl)ethanol: A related compound with a shorter alkyl chain.

    1-(2-Hydroxyethyl)imidazole: Another similar compound with different functional groups.

Uniqueness

2-(2-Tetradecylimidazolidin-1-yl)ethan-1-ol is unique due to its long tetradecyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications where long-chain imidazolidinones are required.

Properties

CAS No.

683793-83-1

Molecular Formula

C19H40N2O

Molecular Weight

312.5 g/mol

IUPAC Name

2-(2-tetradecylimidazolidin-1-yl)ethanol

InChI

InChI=1S/C19H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-20-15-16-21(19)17-18-22/h19-20,22H,2-18H2,1H3

InChI Key

FICBHHPQTDLYOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1NCCN1CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.